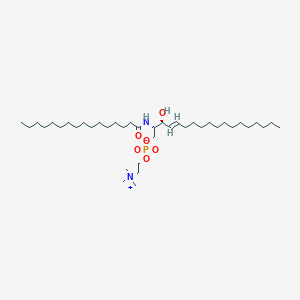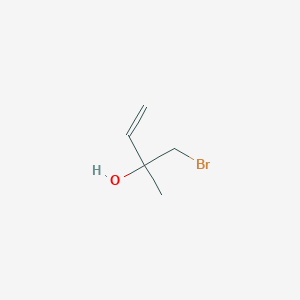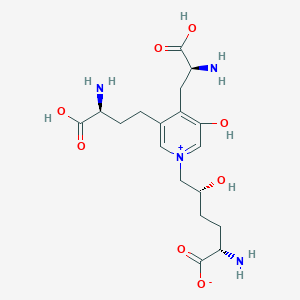
Tetrahidrofurano-D8
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Tetrahydrofuran-D8 is widely used in scientific research, particularly in:
Chemistry: As a solvent in NMR spectroscopy to study molecular structures and reaction mechanisms.
Biology: In the study of biomolecules and their interactions using NMR spectroscopy.
Medicine: In drug discovery and development to analyze the structure and dynamics of pharmaceutical compounds.
Industry: In the production of high-purity chemicals and materials for various applications.
Mecanismo De Acción
Target of Action
Tetrahydrofuran-D8 (THF-d8) is primarily used as a solvent in various chemical reactions Instead, it is used in laboratory settings for its physical and chemical properties .
Mode of Action
THF-d8 interacts with other compounds primarily through physical means rather than biochemical interactions . It is known to participate as a solvent in an intermolecular proton exchange reaction between methanol and acetic acid . This interaction is physical rather than biochemical, as it involves the exchange of protons between molecules .
Biochemical Pathways
For example, it can affect the solubility and therefore the bioavailability of other compounds involved in these pathways .
Pharmacokinetics
Due to its small size and polar nature, it is likely to be rapidly absorbed and distributed throughout the body if it were to be ingested or administered .
Result of Action
The primary result of THF-d8’s action is to facilitate chemical reactions by acting as a solvent .
Action Environment
The action of THF-d8 can be influenced by various environmental factors. For example, its ability to act as a solvent can be affected by temperature and pressure . Additionally, the presence of other compounds can also influence its action. For instance, it has been shown to participate in an intermolecular proton exchange reaction with methanol and acetic acid .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Tetrahydrofuran-D8 is synthesized by the deuteration of tetrahydrofuran. The process involves the exchange of hydrogen atoms in tetrahydrofuran with deuterium atoms. This can be achieved through catalytic hydrogen-deuterium exchange reactions using deuterium gas (D2) in the presence of a catalyst such as palladium on carbon (Pd/C) .
Industrial Production Methods
Industrial production of Tetrahydrofuran-D8 follows similar principles but on a larger scale. The process involves the use of high-pressure reactors and efficient catalysts to ensure complete deuteration. The product is then purified to achieve the desired isotopic purity of ≥99.5% .
Análisis De Reacciones Químicas
Types of Reactions
Tetrahydrofuran-D8 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form gamma-butyrolactone.
Reduction: It can be reduced to form butane.
Substitution: It can participate in nucleophilic substitution reactions where the oxygen atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common nucleophiles include halides (Cl-, Br-, I-) and alkoxides (RO-).
Major Products
Oxidation: Gamma-butyrolactone.
Reduction: Butane.
Substitution: Various substituted tetrahydrofuran derivatives depending on the nucleophile used.
Comparación Con Compuestos Similares
Similar Compounds
Tetrahydrofuran: The non-deuterated form of Tetrahydrofuran-D8.
1,4-Dioxane-D8: Another deuterated solvent used in NMR spectroscopy.
Benzene-D6: A deuterated aromatic solvent used in NMR spectroscopy.
Uniqueness
Tetrahydrofuran-D8 is unique due to its high isotopic purity and its ability to act as a non-interfering solvent in NMR spectroscopy. Unlike other deuterated solvents, Tetrahydrofuran-D8 has a cyclic ether structure, which provides different solvation properties and can be advantageous in certain NMR studies .
Propiedades
IUPAC Name |
2,2,3,3,4,4,5,5-octadeuteriooxolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8O/c1-2-4-5-3-1/h1-4H2/i1D2,2D2,3D2,4D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYURNTSHIVDZCO-SVYQBANQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(C(C(OC1([2H])[2H])([2H])[2H])([2H])[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00937620 | |
| Record name | (2H4)Tetrahydro(2H4)furan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00937620 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
80.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid with an odor like ether; Hygroscopic; [Alfa Aesar MSDS] | |
| Record name | Tetrahydrofuran-d8 | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/13666 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
1693-74-9 | |
| Record name | THF-d8 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1693-74-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2H4)Tetrahydro(2H4)furan | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001693749 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (2H4)Tetrahydro(2H4)furan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00937620 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | [2H4]tetrahydro[2H4]furan | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.363 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does THF-d8 interact with lithium compounds?
A1: THF-d8 forms complexes with various lithium compounds, impacting their aggregation state and reactivity. For instance, it forms mixed aggregates with lithium 2-(2-methoxyethoxy)ethoxide, influencing its interactions with other substrates. [] Similarly, it forms a 1:1 complex with lithium chloride when reacted with di-tert-butyl 2-lithio-2,4,4-trimethylglutarate. []
Q2: Does deuteration in THF-d8 affect its interaction with solutes compared to THF?
A2: Yes, deuteration can subtly influence interactions. For example, n-butyllithium exhibits greater stability in THF-d8 compared to THF, suggesting a kinetic isotope effect influencing the decomposition pathway. [] Additionally, the choice between THF-d8 and THF as a solvent can affect the equilibrium position of reactions involving proton transfer. []
Q3: What is the molecular formula and weight of THF-d8?
A3: The molecular formula of THF-d8 is C4D8O, and its molecular weight is 79.15 g/mol.
Q4: Is there spectroscopic data available for THF-d8?
A4: Yes, researchers have characterized THF-d8 using various spectroscopic techniques.
NMR: THF-d8 is primarily utilized as an NMR solvent, with its deuterium atoms replacing the 1H NMR signals of THF. * IR: Far-infrared spectroscopy has been used to study the pseudorotation of THF-d8. [] * Raman:* Researchers have employed Raman spectroscopy alongside IR to investigate the intermolecular forces in mercuric halide complexes with THF-d8. [, ]
Q5: How does THF-d8 behave at low temperatures?
A6: THF-d8 forms clathrate hydrates, ice-like structures, encapsulating guest molecules like SF6, SeF6, and CH4. NMR studies of these clathrates at temperatures as low as 1.8 K provide insights into the dynamics and reorientation of guest molecules within the clathrate cages. [, ]
Q6: Can THF-d8 be used to study catalytic reactions?
A7: While THF-d8 is primarily used as a solvent in NMR studies, its role can be crucial in understanding catalytic processes. For example, it was used in the investigation of H/D exchange reactions catalyzed by a ruthenium hydride complex. The study involved monitoring the exchange between methane and deuterated THF-d8, revealing the complex's ability to activate C-H bonds. []
Q7: Have there been any computational studies using THF-d8?
A8: Yes, DFT calculations were employed to investigate the mechanism of CO2 insertion into a ruthenium hydride complex in THF-d8. This study helped elucidate the reaction pathway and the influence of ancillary ligands on the thermodynamics of the insertion process. []
Q8: How does the deuteration of THF to THF-d8 affect its solvent properties and how does this influence reactions?
A9: Deuteration leads to slight differences in polarity and steric effects compared to THF. While often negligible, these differences can influence reaction rates, especially those involving proton transfer or sensitive to isotopic effects. [, ]
Q9: Are there specific storage recommendations for THF-d8?
A9: Like THF, THF-d8 is hygroscopic and prone to peroxide formation. It should be stored under an inert atmosphere, ideally in a nitrogen-filled glovebox, and tested for peroxides regularly.
Q10: How has the use of THF-d8 evolved in research?
A10: Initially, THF-d8 served primarily as a solvent in NMR, minimizing interference from solvent signals. Its application has since expanded to encompass mechanistic studies, particularly in organometallic chemistry and catalysis, taking advantage of deuterium's isotopic effects.
Q11: What are some examples of cross-disciplinary applications of THF-d8?
A28: * NMR studies of biological systems: While not directly covered in the provided research, THF-d8 can be used in conjunction with other deuterated solvents to study biomolecules and their interactions.* Material science: The study of clathrate hydrates formed with THF-d8 contributes to the understanding of gas storage and separation technologies. []
Q12: What analytical techniques benefit from the use of THF-d8?
A29:* NMR spectroscopy: THF-d8 is a crucial solvent for NMR, providing a clean background and enabling observation of solute signals. [, , , ]* Dynamic NMR: THF-d8 facilitates the study of dynamic processes, such as proton exchange and hindered rotation, through lineshape analysis and magnetization transfer experiments. [, , ]
Q13: What are some techniques used to analyze compounds dissolved in THF-d8?
A30:* Low-temperature NMR: Used to study dynamic processes, resolve complex spectra, and characterize reactive intermediates. [, , ]* Multi-nuclear NMR (1H, 13C, 19F, 7Li, etc.): Provides comprehensive structural information and insight into bonding and electronic environments. [, , , , , ]* 2D NMR techniques (HOESY, COSY, etc.): Helps determine spatial proximity of atoms and elucidate through-space interactions. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[(2R)-2-hexadecanoyloxy-3-[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B42706.png)






![Ethyl 2-oxo-2-[4-(trifluoromethyl)anilino]acetate](/img/structure/B42734.png)

![1,2,3,3a,4,8b-Hexahydrocyclopenta[b]indole](/img/structure/B42741.png)


![1,2,3,4-Tetrahydrocyclopenta[b]indole](/img/structure/B42744.png)
